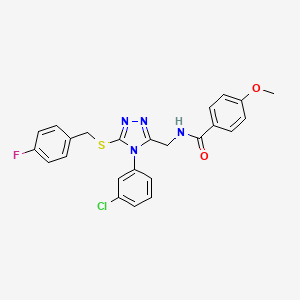

N-((4-(3-chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

This compound is a substituted 1,2,4-triazole derivative featuring a 3-chlorophenyl group at the 4-position of the triazole ring, a 4-fluorobenzylthio substituent at the 5-position, and a 4-methoxybenzamide moiety attached via a methylene bridge to the 3-position of the triazole core. The 4-methoxybenzamide group may enhance binding affinity to hydrophobic pockets in target proteins, while the 3-chlorophenyl and 4-fluorobenzylthio substituents likely influence electronic and steric properties, modulating selectivity and potency .

Properties

IUPAC Name |

N-[[4-(3-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClFN4O2S/c1-32-21-11-7-17(8-12-21)23(31)27-14-22-28-29-24(30(22)20-4-2-3-18(25)13-20)33-15-16-5-9-19(26)10-6-16/h2-13H,14-15H2,1H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEGLJCSKLVCIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClFN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(3-chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound belonging to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of triazole derivatives typically involves multi-step chemical reactions. For this compound, a common synthetic route includes:

- Formation of the Triazole Ring : The initial step involves creating the 1,2,4-triazole framework through the reaction of appropriate hydrazines with carbonyl compounds.

- Thioether Formation : The introduction of the thio group is achieved by reacting the triazole intermediate with a suitable thiol.

- Amide Coupling : Finally, coupling with 4-methoxybenzoyl chloride forms the amide bond.

Biological Activity

The biological activities of this compound can be summarized as follows:

Anticancer Activity

Numerous studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells by inhibiting specific signaling pathways related to cell survival and proliferation. Studies on similar triazoles have shown that they can interact with Bcl-2 proteins and other apoptotic factors .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| N-(1) | A549 | 1.61 ± 1.92 |

| N-(2) | Jurkat | 1.98 ± 1.22 |

Antimicrobial Activity

Triazoles are also known for their antimicrobial properties:

- Activity Spectrum : this compound has shown efficacy against various bacterial strains and fungi in vitro.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 18 |

Anti-inflammatory and Analgesic Properties

Recent studies have suggested that triazole derivatives can exhibit anti-inflammatory effects by modulating inflammatory mediators such as cytokines and prostaglandins.

Case Studies

- Study on Anticancer Activity : A recent investigation into a series of triazole derivatives demonstrated that those containing a thioether moiety exhibited enhanced cytotoxicity against A549 lung cancer cells compared to their non-thioether counterparts .

- Antimicrobial Efficacy : Research conducted on various substituted triazoles indicated that modifications at the phenyl ring significantly influenced their antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and physicochemical properties of the target compound with analogous 1,2,4-triazole derivatives from the literature:

Abbreviations : ClPh = chlorophenyl; FBzS = fluorobenzylthio; MeOBz = methoxybenzamide; Bzthiazole = benzothiazole; EtOPy = ethoxypyridine.

Key Observations

Substituent Position Sensitivity :

- The position of the chlorine atom on the phenyl ring (3-Cl vs. 4-Cl) significantly impacts molecular interactions. For example, compound 6r (4-ClPh) showed a higher melting point (176–177°C) than 5q (146–148°C, 3-FBzS), suggesting enhanced crystallinity with para-substituted halogens .

- The 4-fluorobenzylthio group in the target compound may confer better metabolic stability compared to 3-fluorobenzylthio (as in 5q ) due to reduced steric hindrance .

Bioactivity Implications: Compound 12 (), bearing a 5-ethoxypyridine group, demonstrated tankyrase inhibitory activity (IC₅₀ = 12 nM), highlighting the importance of heteroaromatic substituents at position 3. The target compound’s 4-fluorobenzylthio group may similarly engage in π-π stacking or hydrophobic interactions . The 4-methoxybenzamide moiety in the target compound is structurally analogous to 6r (), which showed selective inhibition of leukotriene biosynthesis.

Synthetic Feasibility :

- Yields for analogues range from 74% (compound 12 ) to 91% (compound 6r ), indicating that the introduction of 4-fluorobenzylthio (target compound) may require optimization to match the efficiency of simpler substituents .

Thermodynamic and Chromatographic Behavior

- studied a morpholinium triazole derivative with a 2-methoxyphenyl group, revealing that hydrophilic chromatography retention times correlate with temperature-dependent hydrophobic interactions. The target compound’s 4-methoxybenzamide group may exhibit similar behavior, favoring stationary-phase interactions in HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.